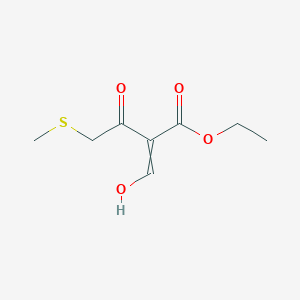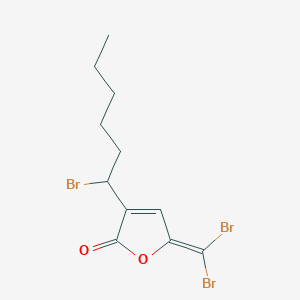
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- is a synthetic organic compound that belongs to the furanone family This compound is characterized by the presence of a furanone ring substituted with a 1-bromohexyl group and a dibromomethylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- typically involves multiple steps. One common method includes the bromination of a precursor furanone compound. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the dibromomethylene group to a different functional group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azide or thiocyanate derivatives, while oxidation reactions may produce carboxylic acids or ketones.
科学研究应用
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure.
作用机制
The mechanism of action of 2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- involves its interaction with molecular targets through its reactive bromine atoms. These atoms can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2(5H)-Furanone, 3-(1-bromoethyl)-5-(dibromomethylene)
- 2(5H)-Furanone, 3-(1-bromopropyl)-5-(dibromomethylene)
- 2(5H)-Furanone, 3-(1-bromobutyl)-5-(dibromomethylene)
Uniqueness
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds with shorter alkyl chains, the 1-bromohexyl group provides different steric and electronic properties, influencing its interactions and applications.
属性
CAS 编号 |
219640-54-7 |
|---|---|
分子式 |
C11H13Br3O2 |
分子量 |
416.93 g/mol |
IUPAC 名称 |
3-(1-bromohexyl)-5-(dibromomethylidene)furan-2-one |
InChI |
InChI=1S/C11H13Br3O2/c1-2-3-4-5-8(12)7-6-9(10(13)14)16-11(7)15/h6,8H,2-5H2,1H3 |
InChI 键 |
HCKFSKHXLXLCKM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C1=CC(=C(Br)Br)OC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


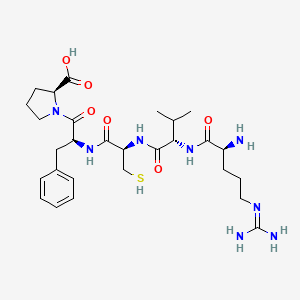
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
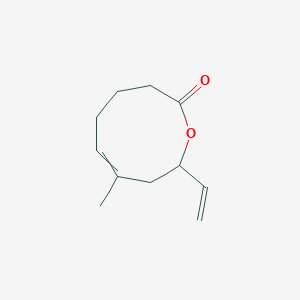
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
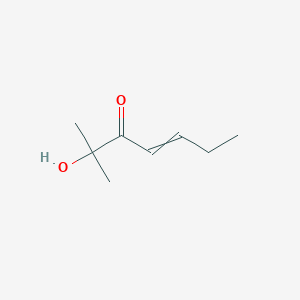

![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
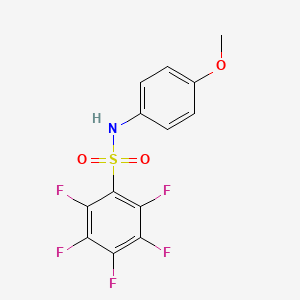
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
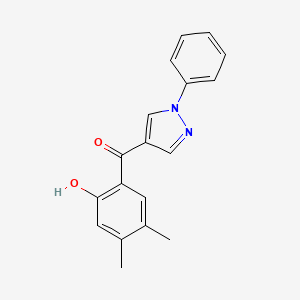
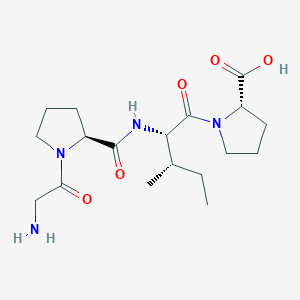
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
